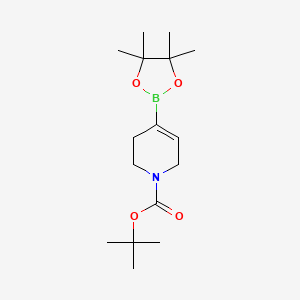

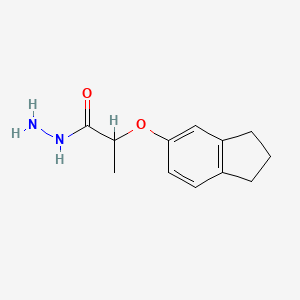

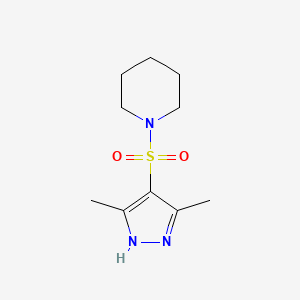

![molecular formula C20H14O4 B1307746 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde CAS No. 126026-43-5](/img/structure/B1307746.png)

4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde

Overview

Description

“4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde” is a chemical compound with the molecular formula C14H10O3 . It is also known by other names such as 4,4’-Oxydibenzaldehyde, Bis (4-formylphenyl) ether, and MFCD08276812 .

Molecular Structure Analysis

The molecular weight of “4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde” is 226.23 g/mol . The InChI code for this compound is 1S/C14H10O3/c15-9-11-1-5-13 (6-2-11)17-14-7-3-12 (10-16)4-8-14/h1-10H . The compound has a topological polar surface area of 43.4 Ų .Physical And Chemical Properties Analysis

The compound “4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde” has a molecular weight of 226.23 g/mol . It has a computed XLogP3 value of 1.6 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 4 .Scientific Research Applications

Synthesis of Electrically Conductive Polyazomethines

- Methods of Application : The monomer was polymerized with p-phenylenediamine and 4,4’-diaminodiphenyl ether to yield six poly(azomethine)s .

- Results or Outcomes : These polymers were subjected to electrical conductivity measurements by the four-probe method, and their conductivities were found to be in the range 4.0 x 10^-5 to 6.4 x 10^-5 S/cm, which was significantly higher than the values reported so far .

Synthesis of Liquid Crystal Compounds

- Summary of Application : This compound can potentially serve as a precursor for the synthesis of liquid crystal compounds with tunable mesomorphic properties for applications in display technologies or optical devices .

Synthesis of Spirodiketopiperazine Derivatives

Safety And Hazards

The compound “4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde” has been classified with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-[4-(4-formylphenoxy)phenoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-13-15-1-5-17(6-2-15)23-19-9-11-20(12-10-19)24-18-7-3-16(14-22)4-8-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDANMIAONXEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396780 | |

| Record name | Benzaldehyde, 4,4'-[1,4-phenylenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde | |

CAS RN |

126026-43-5 | |

| Record name | Benzaldehyde, 4,4'-[1,4-phenylenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

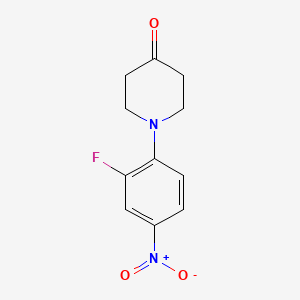

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307666.png)

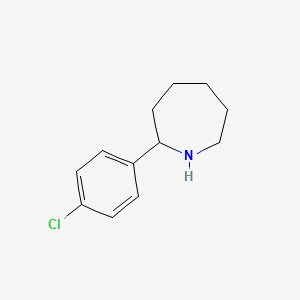

![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(N-phenylhydrazone)](/img/structure/B1307677.png)

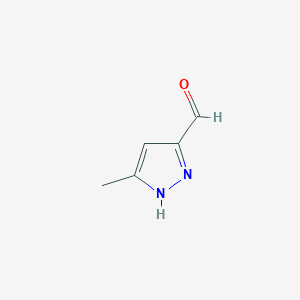

![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1307695.png)

![1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid](/img/structure/B1307711.png)